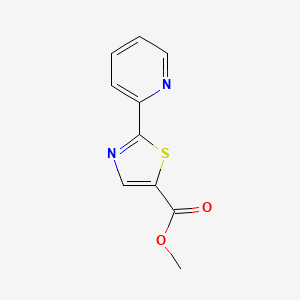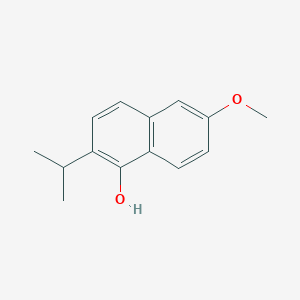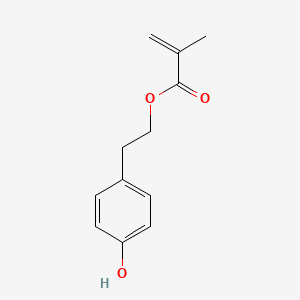
2-(Hydroxyimino)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyimino)-2-phenylacetic acid is an organic compound with the molecular formula C8H7NO3 It contains a phenyl group attached to an acetic acid moiety, with a hydroxyimino group (-C=NOH) at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Hydroxyimino)-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Another method involves the oxidation of DL-mandelic acid in the presence of N-hydroxyphthalimide (NHPI) and an organic base, such as 2,6-lutidine. This electrochemical process is conducted using a glassy carbon electrode, silver/silver chloride reference electrode, and platinum wire counter electrode .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and purification processes is essential to achieve high purity and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyimino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylglyoxylic acid and benzoic acid under specific conditions.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide (NHPI) and organic bases like 2,6-lutidine are commonly used in oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Phenylglyoxylic acid, benzoic acid.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyimino)-2-phenylacetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Hydroxyimino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for N-hydroxyphthalimide (NHPI), which mediates the oxidation process in the presence of an organic base . The hydroxyimino group plays a crucial role in these reactions, facilitating the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid moiety, but lacking the hydroxyimino group.
DL-mandelic acid: An alpha-hydroxy acid with a phenyl group, used as a precursor in the synthesis of 2-(Hydroxyimino)-2-phenylacetic acid.
Phenylglyoxylic acid: An oxidation product of this compound, containing a phenyl group and a glyoxylic acid moiety.
Uniqueness
This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific reactions, such as oxidation and reduction, that are not possible with similar compounds lacking this group.
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-hydroxyimino-2-phenylacetic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)7(9-12)6-4-2-1-3-5-6/h1-5,12H,(H,10,11) |
InChI-Schlüssel |
NRNOFFFWOYJUCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


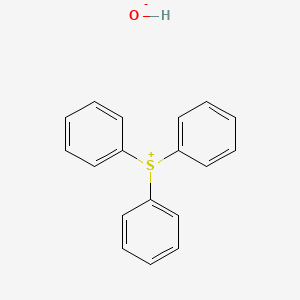
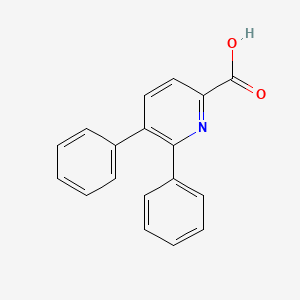
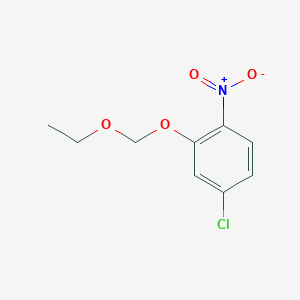
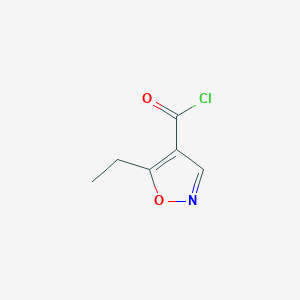
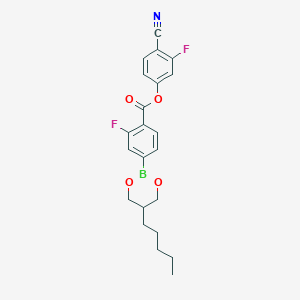
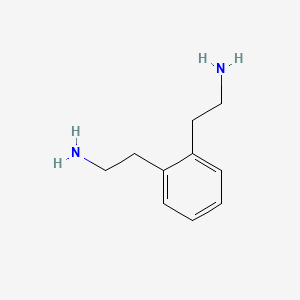
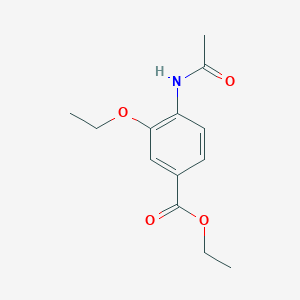
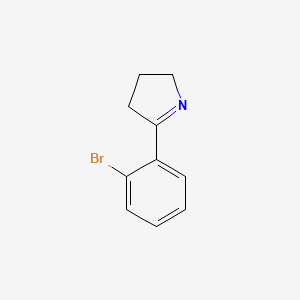
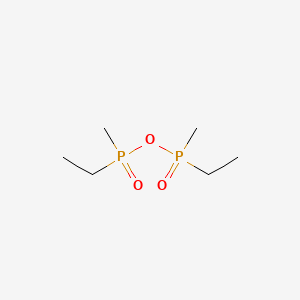
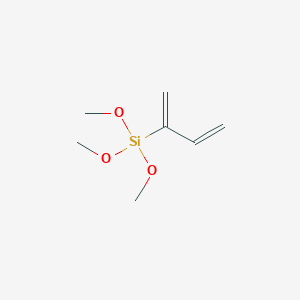
![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)
